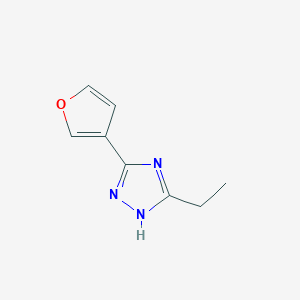
1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine, also known as BZP, is a synthetic compound that has gained attention for its potential application in scientific research. BZP belongs to the class of phenylethylamines and has been found to exhibit various biological and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine is not fully understood. However, it is believed that 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine acts as a dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain. This, in turn, may lead to the stimulant and psychoactive effects observed with 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine.
Biochemical and Physiological Effects:
1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has been found to exhibit various biochemical and physiological effects. 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has been shown to increase heart rate, blood pressure, and body temperature. Additionally, 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has been found to increase the release of dopamine and serotonin in the brain, leading to the stimulant and psychoactive effects observed with 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has several advantages and limitations for lab experiments. One advantage is that 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine is relatively easy to synthesize, making it readily available for research purposes. Additionally, 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one limitation is that the mechanism of action of 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine is not fully understood, making it difficult to interpret the results of experiments involving 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine.
Direcciones Futuras
There are several future directions for research involving 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine. One direction is to further investigate the mechanism of action of 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine, including its effects on the release of dopamine and serotonin in the brain. Additionally, further research is needed to determine the potential antimicrobial activity of 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine and its potential as a candidate for the development of new antibiotics. Finally, research is needed to determine the potential therapeutic applications of 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine, including its potential as a treatment for neurological disorders.
Métodos De Síntesis
1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine can be synthesized through a multistep process involving the reaction of benzyl chloride with thioacetamide to form 2-(benzylthio)acetamide. This intermediate compound is then reacted with phenylacetic acid and cyclized to form 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine.
Aplicaciones Científicas De Investigación
1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has been found to exhibit various biological and physiological effects, making it a potential candidate for scientific research. 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has been studied for its effects on the central nervous system, including its potential as a psychoactive drug. Additionally, 1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine has been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-(4-benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-13(19)18-20-16(12-14-8-4-2-5-9-14)17(21-18)15-10-6-3-7-11-15/h2-11,13H,12,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPTUHIBLMWBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=C(S1)C2=CC=CC=C2)CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzyl-5-phenyl-1,3-thiazol-2-yl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)
![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)

![4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7587598.png)
![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)
![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)
![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)

